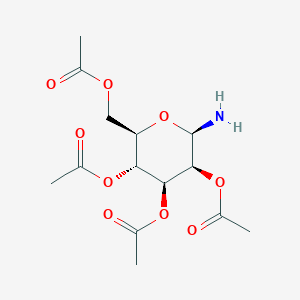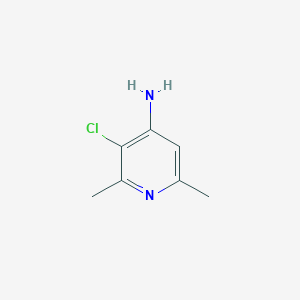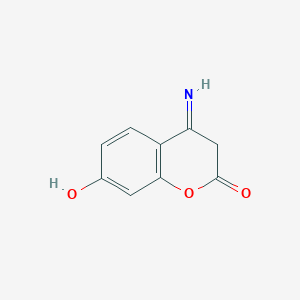![molecular formula C14H11ClO3 B8625835 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B8625835.png)
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde
Vue d'ensemble
Description
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzaldehyde, featuring a chloro-substituted benzyloxy group and a hydroxyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the electrophilic carbon of 4-chlorobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-chlorobenzyl chloride, 2-hydroxybenzaldehyde, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-(4-Chloro-benzyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(4-Chloro-benzyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its structural features.
Biological Studies: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-benzyloxy)-benzoic acid
- 4-(4-Chloro-benzyloxy)-benzyl alcohol
- 4-(4-Chloro-benzyloxy)-phenylamine
Comparison
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for diverse chemical reactivity. In contrast, similar compounds like 4-(4-Chloro-benzyloxy)-benzoic acid and 4-(4-Chloro-benzyloxy)-benzyl alcohol lack the aldehyde functionality, limiting their reactivity in certain types of chemical transformations.
Propriétés
Formule moléculaire |
C14H11ClO3 |
|---|---|
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClO3/c15-12-4-1-10(2-5-12)9-18-13-6-3-11(8-16)14(17)7-13/h1-8,17H,9H2 |
Clé InChI |
AONSQBQRSQOHLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

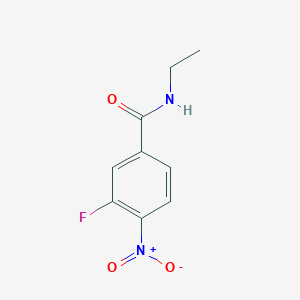
![2-Nitro-5-(oxetan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B8625772.png)
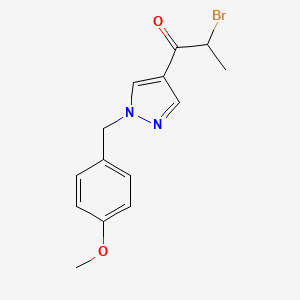
![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)

![2-[2-(4-Fluorophenyl)ethyl]benzoic acid](/img/structure/B8625804.png)
![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)
